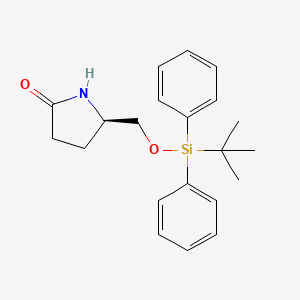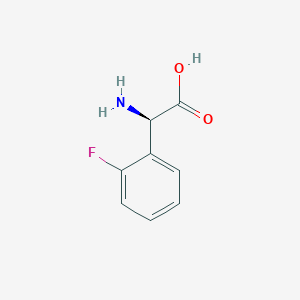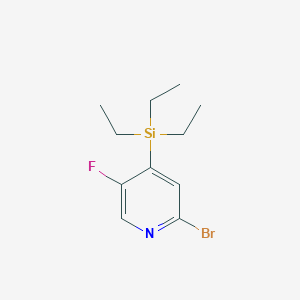
2-Bromo-5-fluoro-4-(triethylsilyl)pyridine
概述
描述
2-Bromo-5-fluoro-4-(triethylsilyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, fluorine, and triethylsilyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the bromination of 5-fluoropyridine, followed by silylation using triethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of 2-Bromo-5-fluoro-4-(triethylsilyl)pyridine may involve large-scale halogenation and silylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Bromo-5-fluoro-4-(triethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the halogen atoms under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Stille Coupling: Organotin reagents and palladium catalysts are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Coupling Products: Formation of biaryl compounds and other complex organic molecules.
Substitution Products: Derivatives with different functional groups replacing the halogens.
科学研究应用
2-Bromo-5-fluoro-4-(triethylsilyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Used in the development of bioactive compounds and probes for biological studies.
Industry: Employed in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-5-fluoro-4-(triethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring and the subsequent substitution or coupling of the halogen atoms. The triethylsilyl group can act as a protecting group, enhancing the stability of intermediates during reactions . The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
2-Bromo-4-fluoropyridine: Lacks the triethylsilyl group, making it less versatile in certain reactions.
2-Bromo-5-chloropyridine: Contains chlorine instead of fluorine, affecting its reactivity and applications.
2-Bromo-4-(trifluoromethyl)pyridine: The trifluoromethyl group imparts different electronic properties compared to the triethylsilyl group.
Uniqueness
2-Bromo-5-fluoro-4-(triethylsilyl)pyridine is unique due to the presence of the triethylsilyl group, which provides steric protection and enhances the compound’s stability during reactions. This makes it particularly useful in complex synthetic pathways where stability and selectivity are crucial.
属性
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)-triethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrFNSi/c1-4-15(5-2,6-3)10-7-11(12)14-8-9(10)13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZGZFVXHVHRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC(=NC=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrFNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
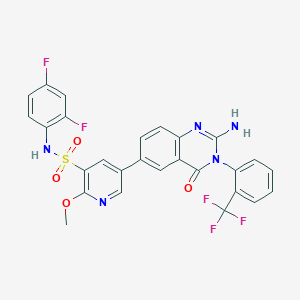

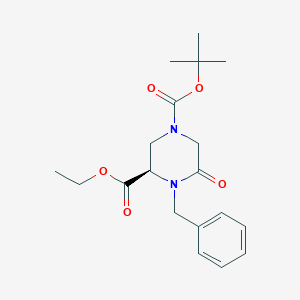
![4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol](/img/structure/B3237273.png)
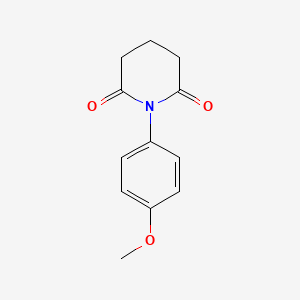
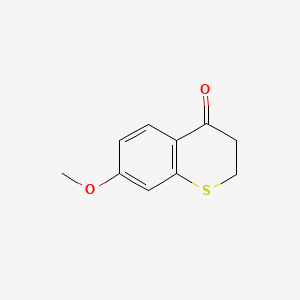
![3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B3237291.png)
![3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid](/img/structure/B3237295.png)
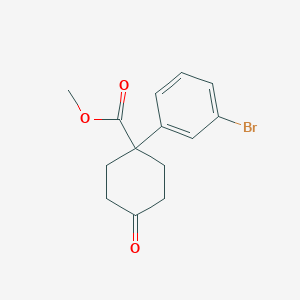
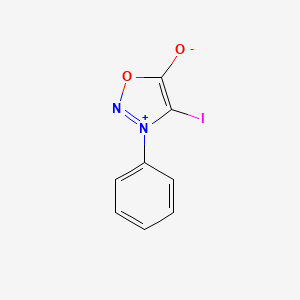
![4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine](/img/structure/B3237304.png)
